N-(thiophen-2-yl)benzenesulfonamide

Description

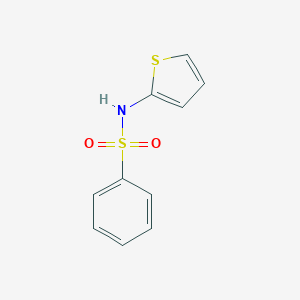

N-(Thiophen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene ring directly attached to the sulfonamide nitrogen. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological properties, particularly anticancer and antibacterial activities. Its structure combines the electron-rich thiophene moiety with the sulfonamide group, which is known to enhance bioavailability and target specificity in drug design .

Properties

CAS No. |

13053-76-4 |

|---|---|

Molecular Formula |

C10H9NO2S2 |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

N-thiophen-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |

InChI Key |

YWGXNSNKBVOMJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |

Synonyms |

Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogues differ primarily in substituents on the benzene ring, thiophene modifications, or additional heterocyclic moieties. Key structural comparisons include:

Anticancer Activity

Key findings include:

Key Insight: Conjugation of thiophene with enaminone and pyrimidine/pyridine groups (e.g., compounds 28, 8) enhances cytotoxicity by 3-fold compared to doxorubicin, likely due to improved DNA intercalation and topoisomerase inhibition .

Antibacterial Activity

Against E. coli, derivatives with thiazole (59) or pyrimidine (10) substituents exhibit MIC values of 12–25 µg/mL, outperforming simpler analogues .

Mechanistic and Computational Insights

- Docking Studies: Compounds like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10) show strong binding to EGFR and HER2 kinases, explaining their anticancer efficacy .

- NLO Properties: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) exhibit nonlinear optical behavior, suggesting utility in photodynamic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.